3-ethoxy-4-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
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Overview
Description
3-ethoxy-4-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, fluorine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where a nucleophile replaces the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various oxidation or reduction products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to halogenated derivatives, while nucleophilic substitution can result in the formation of new sulfonamide derivatives.
Scientific Research Applications
3-ethoxy-4-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-4-fluoro-N-(2-methoxyethyl)benzenesulfonamide: This compound shares a similar sulfonamide and fluorine-substituted benzene structure but lacks the indole ring.
Indole Derivatives: Compounds such as 5-fluoroindole and 5-methoxyindole share the indole ring structure but differ in their substituents.
Uniqueness
The uniqueness of 3-ethoxy-4-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the indole ring provides a scaffold for interactions with biological targets.
Properties
Molecular Formula |
C20H20F4N2O4S |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
3-ethoxy-4-fluoro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20F4N2O4S/c1-3-29-19-11-14(5-6-17(19)21)31(27,28)25-9-8-15-12(2)26-18-7-4-13(10-16(15)18)30-20(22,23)24/h4-7,10-11,25-26H,3,8-9H2,1-2H3 |
InChI Key |
UMFYFZOOWQPSHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)F |
Origin of Product |
United States |
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